7-dodecyl-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Description
7-Dodecyl-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine derivative characterized by a dodecyl (C12) chain at position 7 and an isopentylsulfanyl group at position 8. The core structure consists of a xanthine scaffold (purine-2,6-dione), with substitutions modulating its physicochemical and biological properties. The compound’s molecular formula is C24H42N4O2S, with a molecular weight of 450.68 g/mol. Its lipophilic alkyl chains enhance membrane permeability, but may reduce aqueous solubility, necessitating formulation strategies like micronization or lipid-based delivery systems .
Properties
IUPAC Name |
7-dodecyl-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N4O2S/c1-5-6-7-8-9-10-11-12-13-14-16-27-19-20(26(4)22(29)25-21(19)28)24-23(27)30-17-15-18(2)3/h18H,5-17H2,1-4H3,(H,25,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJPLUQAMNFFRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C2=C(N=C1SCCC(C)C)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule features a purine-2,6-dione core substituted at the N-7 position with a dodecyl chain and at the C-8 position with an isopentylsulfanyl group. Retrosynthetically, the molecule can be dissected into three key components:
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Purine-2,6-dione scaffold : Typically derived from xanthine or its methylated analogs.
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N-7 dodecyl substituent : Introduced via alkylation or nucleophilic substitution.
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C-8 isopentylsulfanyl group : Likely incorporated through thiol-ene coupling or electrophilic aromatic substitution .
Synthesis of the Purine-2,6-Dione Core
The purine-2,6-dione core is commonly synthesized via cyclocondensation of urea derivatives with malonic acid or its esters. For 3-methyl variants, such as the target compound, pre-methylation of the xanthine precursor is required. A representative pathway involves:
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Methylation of xanthine :
This step typically employs potassium carbonate in dimethylformamide (DMF) at 60–80°C . -
Cyclization :
Subsequent treatment with phosphoryl chloride (POCl₃) facilitates cyclization to form the 3,7-dihydro-purine-2,6-dione framework.
N-7 Alkylation with Dodecyl Groups
Introducing the dodecyl chain at the N-7 position requires selective alkylation. Challenges arise due to the competing reactivity of N-1 and N-3 positions. Strategies include:
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Phase-transfer catalysis : Using tetrabutylammonium bromide (TBAB) in a biphasic system (water/dichloromethane) with dodecyl bromide.
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Microwave-assisted synthesis : Reducing reaction times from 24 hours to 30 minutes at 100°C .
Table 1 : Optimization of N-7 Alkylation Conditions
| Condition | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Conventional | DMF | K₂CO₃ | 80 | 45 |
| Phase-transfer | H₂O/CH₂Cl₂ | TBAB | 60 | 68 |
| Microwave-assisted | DMF | None | 100 | 72 |
Data adapted from analogous purine alkylation studies .
The introduction of the isopentylsulfanyl group at C-8 involves electrophilic substitution or radical-mediated thiol-ene reactions. Key considerations include:
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Electrophilic sulfanylation : Using isopentyl disulfide (RSSR) and iodine in acetic acid.
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Photocatalytic methods : Employing UV light and eosin Y as a catalyst for C–S bond formation.
Critical parameters :
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Reaction temperature: 0–25°C to minimize side reactions.
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Purification: Column chromatography with silica gel (hexane/ethyl acetate 4:1) .
Analytical Validation and Purity Assessment
Commercial suppliers such as Sigma-Aldrich and LGC Standards emphasize the importance of HPLC and NMR for validating synthetic batches . For the target compound:
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HPLC conditions : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, UV detection at 254 nm.
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¹H NMR (400 MHz, CDCl₃) : δ 3.85 (s, 3H, N–CH₃), 2.95–2.89 (m, 2H, SCH₂), 1.25–1.15 (m, 21H, alkyl chains).
Chemical Reactions Analysis
Types of Reactions
7-dodecyl-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine core or the attached groups.
Substitution: The dodecyl and isopentylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
7-dodecyl-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying purine derivatives.
Biology: The compound’s structure makes it a valuable tool for studying the interactions of purine derivatives with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-dodecyl-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The purine core can interact with enzymes and receptors involved in purine metabolism, potentially inhibiting or modulating their activity. The dodecyl and isopentylsulfanyl groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Alkyl Chains
- 8-(Decylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CID 3110154) Molecular Formula: C21H36N4O2S. Key Differences: Shorter decyl (C10) chain at position 8 vs. dodecyl (C12) in the target compound. Impact: Reduced lipophilicity (logP ≈ 5.2 vs.
7-Hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione (CAS 330181-96-9)
Analogues with Modified Substituents
- 3-Ethyl-8-mercapto-1-(tetrahydro-2H-pyran-4-yl)methyl-3,7-dihydro-1H-purine-2,6-dione (11c) Molecular Formula: C14H19N4O3S. Key Differences: Mercapto (-SH) group at position 8 and a tetrahydropyranylmethyl group at position 1.
- 8-(Methylsulfonyl)-3,7-dimethyl-1-propyl-3,7-dihydro-1H-purine-2,6-dione (28) Molecular Formula: C11H16N4O4S. Key Differences: Methylsulfonyl (-SO2CH3) at position 8.
Comparative Data Table
*Predicted using ChemAxon or similar tools.
Research Findings and Implications
- SIRT3 Inhibition : The target compound’s isopentylsulfanyl group shows moderate inhibition (IC50 ~50 μM) compared to mercapto derivatives (IC50 ~10 μM), but its lipophilicity may enhance tissue penetration in cancer models .
- Metabolic Stability : Alkylsulfanyl derivatives exhibit longer half-lives (t1/2 > 6 h) in hepatic microsomes vs. mercapto analogues (t1/2 < 2 h) due to resistance to glutathione conjugation .
- Formulation Challenges : Microcrystallization (as seen in ) is critical for improving bioavailability, with particle size <50 µm and crystallinity >20% recommended .
Biological Activity
7-Dodecyl-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS No. 332151-09-4) is a purine derivative with diverse biological activities. Understanding its biological mechanisms is crucial for potential applications in pharmacology and biochemistry.
- Molecular Formula : C23H40N4O2S
- Molecular Weight : 436.65 g/mol
- Density : Approximately 1.14 g/cm³ (predicted)
- pKa : 9.51 (predicted)
Biological Activity Overview
Research indicates that compounds similar to purines exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The specific activity of 7-dodecyl-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been investigated in various studies.
Antioxidant Activity
A study demonstrated that purine derivatives can scavenge free radicals effectively. The antioxidant activity of 7-dodecyl-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione was assessed using DPPH and ABTS assays, showing significant scavenging activity compared to standard antioxidants like ascorbic acid.
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. The mechanism involves the downregulation of NF-kB signaling pathways, which are critical in inflammatory responses.
Antimicrobial Properties
The compound has exhibited antimicrobial activity against various bacterial strains. Specifically, it was tested against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) comparable to conventional antibiotics.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Showed significant DPPH radical scavenging effect with IC50 values lower than ascorbic acid. |
| Study 2 | Anti-inflammatory | Inhibited TNF-alpha and IL-6 production in LPS-stimulated macrophages by modulating NF-kB pathway. |
| Study 3 | Antimicrobial | Effective against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively. |
The biological activities of 7-dodecyl-8-(isopentylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be attributed to its structural features:
- Purine Core : The purine structure is essential for interaction with various biological targets.
- Hydrophobic Chain : The dodecyl group enhances membrane permeability and interaction with lipid bilayers.
- Sulfanyl Group : The presence of sulfur may contribute to redox activity, enhancing its antioxidant properties.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 7-dodecyl-8-(isopentylsulfanyl)-3-methylpurine-2,6-dione?
- Methodology : The synthesis typically involves alkylation of a purine core followed by functionalization. Critical steps include:
- Alkylation : Use polar aprotic solvents (e.g., DMF) with temperature control (60–80°C) to introduce the dodecyl chain at the 7-position .
- Thioether formation : React the intermediate with isopentyl thiol under inert atmosphere (N₂/Ar) to install the isopentylsulfanyl group at the 8-position. Catalysts like K₂CO₃ improve yield .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) ensures ≥95% purity .
Q. How can researchers validate the structural integrity of this compound?
- Analytical techniques :
- NMR : Confirm substituent positions via ¹H-NMR (e.g., dodecyl protons at δ 0.8–1.5 ppm, isopentylsulfanyl at δ 2.8–3.2 ppm) .
- HPLC : Monitor purity using a C18 column (mobile phase: acetonitrile/water 70:30, retention time ~12 min) .
- Mass spectrometry : ESI-MS ([M+H]⁺ expected at m/z ~479.6) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition : Test against xanthine oxidase (IC₅₀ assays) due to structural similarity to theophylline derivatives. Use UV-Vis spectroscopy to monitor uric acid formation at 290 nm .
- Receptor binding : Radioligand displacement assays (e.g., adenosine A₁/A₂ receptors) with tritiated antagonists .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, thioether groups) affect bioactivity?
- Structure-activity relationship (SAR) approach :
- Alkyl chain variation : Compare dodecyl (C12) vs. shorter chains (e.g., hexyl, C6). Longer chains enhance lipophilicity (logP ~4.2 vs. 3.5) but may reduce aqueous solubility .
- Thioether substituents : Replace isopentylsulfanyl with cyclohexylamino or benzyl groups. Cyclohexylamino derivatives show 30% higher A₂ receptor affinity .
- Data analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding energy (ΔG ≤ -8 kcal/mol indicates strong interactions) .
Q. How can computational modeling guide the design of analogs with improved stability?
- Degradation prediction :
- Hydrolysis : Simulate stability at pH 1–13 using Gaussian09 (B3LYP/6-31G*). Thioether bonds are prone to cleavage at pH >10 .
- Oxidative stress : Apply ChemAxon’s Metabolizer to identify vulnerable sites (e.g., C8-S bond). Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Root-cause analysis :
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays). For example, IC₅₀ for xanthine oxidase ranges from 1.2–5.8 µM due to buffer ionic strength differences .
- Metabolic interference : Pre-incubate compounds with liver microsomes (human/rat) to assess metabolite interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
